sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
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Overview
Description
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methoxypropanoate group is then introduced through esterification or other suitable reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions to enhance efficiency and yield. The use of catalysts like silica-supported sodium hydrogen sulfate can further improve the reaction conditions .
Types of Reactions:
Oxidation: Benzothiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert benzothiazoles to their corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress or signaling pathways related to cell proliferation .
Comparison with Similar Compounds
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Aminobenzothiazole: A precursor for many benzothiazole derivatives.
Uniqueness: Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxypropanoate group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.Na/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWCQCBDHLEPJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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